molecular formula C9H11N5 B12313239 N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline CAS No. 51449-84-4

N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline

Cat. No.: B12313239
CAS No.: 51449-84-4
M. Wt: 189.22 g/mol
InChI Key: WSHRQMGCLLHKTP-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE is an organic compound that features a tetrazole ring attached to a dimethylated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves the reaction of 4-dimethylaminobenzaldehyde with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)ANILINE
  • N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYLAMINE

Uniqueness

N,N-DIMETHYL-4-(2H-1,2,3,4-TETRAZOL-5-YL)ANILINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may contain different heterocyclic rings or substituents .

Properties

CAS No.

51449-84-4

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N,N-dimethyl-4-(2H-tetrazol-5-yl)aniline

InChI

InChI=1S/C9H11N5/c1-14(2)8-5-3-7(4-6-8)9-10-12-13-11-9/h3-6H,1-2H3,(H,10,11,12,13)

InChI Key

WSHRQMGCLLHKTP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NNN=N2

Origin of Product

United States

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